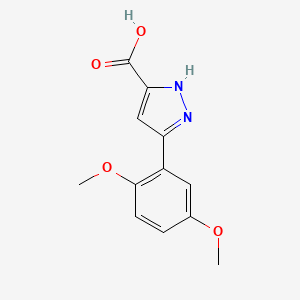

5-(2,5-Dimethoxyphenyl)-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-17-7-3-4-11(18-2)8(5-7)9-6-10(12(15)16)14-13-9/h3-6H,1-2H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WURQRAFRDPPKJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=NNC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882238-14-4 | |

| Record name | 3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dimethoxyphenyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 2,5-dimethoxybenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The carboxylic acid group can be introduced through various methods, including oxidation of a methyl group or direct carboxylation.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dimethoxyphenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the pyrazole ring or the phenyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring or the pyrazole ring.

Scientific Research Applications

Antiviral Properties

Recent studies have highlighted the compound's potential as an antiviral agent. Inspired by known pyrazole-based HIV inhibitors, researchers screened various pyrazole derivatives, including 5-(2,5-Dimethoxyphenyl)-1H-pyrazole-3-carboxylic acid, for their efficacy against HIV-1. The compound exhibited non-toxic activity in cell cultures and demonstrated a dose-dependent response against viral replication, suggesting it may serve as a lead compound for further development in antiviral therapies .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In preclinical models, it has shown promise in reducing inflammation markers, which could be beneficial for treating conditions such as arthritis and other inflammatory diseases. Its mechanism appears to involve modulation of cytokine production and inhibition of inflammatory pathways .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazole ring followed by carboxylation. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

| Synthesis Steps | Reagents | Conditions |

|---|---|---|

| Step 1 | Starting materials (e.g., 2,5-dimethoxybenzaldehyde) | Reflux in ethanol |

| Step 2 | Hydrazine hydrate | Heat under reflux |

| Step 3 | Carboxylic acid derivative | Acidic conditions |

Neuropathic Pain Management

The compound has been explored for its potential in managing neuropathic pain through cannabinoid receptor modulation. It acts as a partial agonist at CB1 receptors, demonstrating efficacy in animal models for pain relief without the central nervous system side effects associated with full agonists .

Antifungal Activity

In addition to its antiviral and anti-inflammatory properties, this compound has exhibited antifungal activities against various strains of fungi. Comparative studies showed that it possesses competitive antifungal properties similar to established antifungal agents like cycloheximide .

Case Studies

Several case studies have documented the applications of this compound:

-

Case Study 1: HIV Inhibition

A study evaluated the effects of pyrazole derivatives on HIV-1 replication in vitro. The results indicated that this compound significantly inhibited viral replication without cytotoxic effects on host cells . -

Case Study 2: Inflammation Reduction

In a model of induced inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines compared to control groups. This suggests its potential role as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 5-(2,5-Dimethoxyphenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the target. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor functions.

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The table below compares the target compound with structurally related pyrazole-carboxylic acid derivatives, highlighting key differences in substituents and similarity scores (calculated using Tanimoto coefficients):

Key Observations :

- Electronic Effects : The 2,5-dimethoxyphenyl group in the target compound donates electron density via methoxy groups, enhancing the electron-rich nature of the pyrazole ring compared to chloro-substituted analogues (e.g., 2-Cl or 2,5-diCl derivatives) . This impacts reactivity in electrophilic substitution reactions and binding affinity in biological targets.

- Solubility : The carboxylic acid group confers higher aqueous solubility relative to ester derivatives (e.g., methyl 5-phenyl-1H-pyrazole-3-carboxylate) .

Biological Activity

5-(2,5-Dimethoxyphenyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 248.23 g/mol. Its structure features a pyrazole ring substituted at the 5-position with a 2,5-dimethoxyphenyl group and a carboxylic acid group at the 3-position. The presence of these functional groups is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors.

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.

- Receptor Binding : The compound's structure suggests it may modulate receptor functions, although specific receptor targets remain to be fully elucidated .

Anti-inflammatory and Analgesic Effects

Research indicates that this compound exhibits anti-inflammatory properties. It has been studied for its potential to alleviate pain through modulation of biochemical pathways associated with inflammation .

Antitumor Activity

The pyrazole scaffold is recognized for its anticancer properties. Compounds containing this structure have shown efficacy against various cancer cell lines, including:

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

- Lung Cancer

Studies have demonstrated that derivatives of pyrazole can induce apoptosis in cancer cells and inhibit cell proliferation .

Research Findings and Case Studies

Recent studies have evaluated the biological efficacy of related pyrazole compounds, providing insights into the potential applications of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.